(5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties. They are also explored for their potential as enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is researched for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, thiazolidinone derivatives can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial and anticancer activities.
Thiosemicarbazones: Investigated for their antiviral and anticancer properties.
Uniqueness
(5E)-3-ethyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-3-16-14(17)13(19-15(16)18)10-11(2)9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b11-9+,13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFZFLJWFYJOX-HOJJKJLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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